L-LEUCINE UNLABELED
Description
Discovery and Isolation:
French chemist Joseph Louis Proust is credited with the first discovery of leucine (B10760876) in 1818, which he isolated from cheese. draxe.com A year later, in 1819, Proust reported its separation from fermented milk curds. drugfuture.comissarice.com In 1820, Henri Braconnot, another French chemist, independently isolated a substance from the acid hydrolysis of muscle fibers and wool, which he named "leucine" from the Greek word "leukos," meaning white, due to the color of its crystals. biocrates.comchemtymology.co.uk It was later established that Proust's "oxide caséeux" and Braconnot's leucine were the same compound. chemtymology.co.uk
The initial characterization of L-Leucine involved determining its basic chemical properties. It was identified as an amino acid, a fundamental building block of proteins. britannica.com Its chemical structure, (S)-2-amino-4-methylpentanoic acid, was not fully elucidated until later. drugfuture.com Early research focused on its prevalence in various proteins, with significant proportions found in hemoglobin. britannica.com The essential nature of L-Leucine for human and animal life, meaning it cannot be synthesized by the body and must be obtained from the diet, was a critical finding that emerged from nutritional studies in the early 20th century. biocrates.comnih.gov
A timeline of key historical discoveries related to L-Leucine is presented below:
| Year | Discovery | Researcher(s) | Significance |
| 1818 | First discovery and isolation from cheese. draxe.com | Joseph Louis Proust | Initial identification of a new substance from a biological source. |
| 1819 | Reported separation from fermented milk curds. drugfuture.comissarice.com | Joseph Louis Proust | Further evidence of the compound's existence in dairy products. |
| 1820 | Independent isolation from muscle and wool; named "leucine". biocrates.comchemtymology.co.ukbritannica.com | Henri Braconnot | Coined the name and confirmed its presence in animal tissues. |
| 1935 | Identified as an essential amino acid for optimal growth. biocrates.com | Established its crucial role in nutrition. |
Properties
Molecular Weight |
131.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational Theoretical Frameworks in L Leucine Biochemistry
The understanding of L-Leucine's role in biology is built upon several key theoretical frameworks that have been developed and refined through decades of research. These frameworks explain its function not just as a structural component of proteins, but as a critical signaling molecule.
The central dogma of L-Leucine's biochemical significance revolves around its potent ability to stimulate protein synthesis. mdpi.comscielo.br This is primarily mediated through the activation of the mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway. metwarebio.commedchemexpress.comfrontiersin.org The mTOR pathway is a master regulator of cell growth, proliferation, and metabolism. frontiersin.orgnih.gov L-Leucine acts as a key upstream activator of mTOR complex 1 (mTORC1). biocrates.comphysiology.org
The activation of mTORC1 by L-Leucine initiates a cascade of downstream signaling events. Two of the most well-characterized downstream targets are the 70 kDa ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mdpi.comfrontiersin.orgimrpress.com Phosphorylation of S6K1 and 4E-BP1 by mTORC1 leads to an increase in the translation of specific mRNAs, ultimately resulting in enhanced protein synthesis. metwarebio.comcambridge.org
Furthermore, L-Leucine's influence extends to energy metabolism. It is one of two exclusively ketogenic amino acids, meaning its carbon skeleton can be metabolized to produce acetyl-CoA and ketone bodies, which are important energy sources. biocrates.com This metabolic fate distinguishes it from many other amino acids that are primarily glucogenic. draxe.com Leucine (B10760876) can also influence glucose homeostasis and lipid metabolism, making it a molecule of interest in the study of metabolic diseases. mdpi.comnih.govfrontiersin.org
L Leucine As a Model Amino Acid in Research Paradigms
L-Leucine Biosynthetic Pathways
L-leucine is an essential branched-chain amino acid (BCAA) for animals, meaning they cannot produce it and must obtain it from their diet. biologists.com However, many prokaryotic and eukaryotic microorganisms, as well as plants, possess the metabolic machinery for its de novo synthesis. biologists.comwikipedia.org This process involves a dedicated series of enzymatic reactions that convert precursor molecules into L-leucine.
De Novo Synthesis in Prokaryotic and Eukaryotic Microorganisms
The capacity for de novo synthesis of L-leucine is found in a wide array of organisms, including bacteria, archaea, and fungi. wikipedia.orgnih.gov The pathway branches off from the synthesis route of L-valine, utilizing the intermediate α-ketoisovalerate. asm.orgphysiology.org In essence, the synthesis starts with precursor molecules like pyruvate (B1213749) and acetyl-CoA, which are channeled through a common pathway for branched-chain amino acid synthesis before diverging into the leucine-specific branch. wikipedia.orgfrontiersin.org
In prokaryotes such as Escherichia coli and Corynebacterium glutamicum, the genes for leucine (B10760876) biosynthesis are often organized into operons, allowing for coordinated expression. mdpi.com In contrast, in eukaryotic microorganisms like the yeast Saccharomyces cerevisiae or the filamentous fungus Neurospora crassa, the corresponding genes are typically dispersed throughout the genome, often on different chromosomes. mdpi.com Despite these organizational differences in their genetic material, the core biochemical steps of the pathway are remarkably conserved across these diverse microorganisms. frontiersin.org The localization of these enzymes can also vary, with some steps occurring in the mitochondrial matrix and others in the cytoplasm, as seen in S. cerevisiae. mdpi.com
Key Enzymatic Steps and Isoenzymes in Leucine Biosynthesis
The synthesis of L-leucine from α-ketoisovalerate involves a specific four-step pathway. frontiersin.orgplos.org This pathway is catalyzed by a series of dedicated enzymes that are highly conserved across bacteria, fungi, and plants. researchgate.net
The key enzymatic reactions are:
α-Isopropylmalate Synthase (IPMS): This is the first and committed step unique to leucine biosynthesis. frontiersin.org It catalyzes the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. researchgate.net
α-Isopropylmalate Isomerase: This enzyme catalyzes the isomerization of α-isopropylmalate to its β-isomer, β-isopropylmalate. biologists.commdpi.com In E. coli, this step is carried out by a complex of two subunits, LeuC and LeuD. wikipedia.org
β-Isopropylmalate Dehydrogenase (IPMD): This enzyme performs the oxidative decarboxylation of β-isopropylmalate to yield α-ketoisocaproate (α-KIC). researchgate.net
Branched-Chain Aminotransferase (BCAT): The final step is a transamination reaction where an amino group is transferred to α-ketoisocaproate, forming L-leucine. plos.org
Some microorganisms possess multiple forms of enzymes, known as isoenzymes or isozymes, for certain steps. A notable example is found in Saccharomyces cerevisiae, which has two isoenzymes for α-isopropylmalate synthase, encoded by the LEU4 and LEU9 genes. mdpi.com This redundancy can provide more complex regulatory control and metabolic flexibility.
Table 1: Key Enzymes in L-Leucine Biosynthesis
| Enzyme Name | Abbreviation | Gene (Example Organism) | Function |
|---|---|---|---|
| α-Isopropylmalate Synthase | IPMS | leuA (E. coli), LEU4/LEU9 (S. cerevisiae) | Condenses α-ketoisovalerate and acetyl-CoA to α-isopropylmalate. frontiersin.orgresearchgate.net |
| α-Isopropylmalate Isomerase | IPMI | leuC/leuD (E. coli), LEU1 (S. cerevisiae) | Isomerizes α-isopropylmalate to β-isopropylmalate. mdpi.comwikipedia.org |
| β-Isopropylmalate Dehydrogenase | IPMD | leuB (E. coli), LEU2 (S. cerevisiae) | Oxidizes β-isopropylmalate to α-ketoisocaproate. mdpi.comresearchgate.net |
| Branched-Chain Aminotransferase | BCAT | ilvE (E. coli), BAT1/BAT2 (S. cerevisiae) | Transaminates α-ketoisocaproate to L-leucine. asm.orgplos.org |
Genetic and Allosteric Regulation of Biosynthetic Enzymes
The L-leucine biosynthetic pathway is tightly regulated to prevent the wasteful overproduction of this amino acid. This control occurs at both the enzymatic (allosteric) and genetic levels.
Allosteric Regulation: The primary point of allosteric control is the first enzyme of the pathway, α-isopropylmalate synthase (IPMS). nih.gov This enzyme is subject to feedback inhibition by the final product, L-leucine. researchgate.net When L-leucine concentrations are high, it binds to a regulatory site on the IPMS enzyme, causing a conformational change that reduces its catalytic activity. researchgate.net For instance, in Corynebacterium glutamicum, the activity of IPMS is reduced by 50% in the presence of 0.4 mM L-leucine. researchgate.net In S. cerevisiae, the different IPMS isoenzymes exhibit varying sensitivities to leucine inhibition. mdpi.com
Genetic Regulation: The expression of the genes encoding biosynthetic enzymes is also carefully controlled. In bacteria like E. coli, the leu genes are organized as an operon (leuABCD), which is regulated by a mechanism called attenuation, responding to the levels of leucyl-tRNA. mdpi.com In fungi like S. cerevisiae, the regulation is more complex. The transcription of LEU genes is controlled by specific transcription factors, such as Leu3p. mdpi.com The activity of Leu3p is modulated by the pathway intermediate α-isopropylmalate, which acts as an inducer. physiology.orgmdpi.com When this intermediate accumulates, it activates Leu3p, which in turn binds to the promoter regions of LEU genes and enhances their transcription. mdpi.com
Metabolic Engineering Principles in L-Leucine Pathway Manipulation
The robust and regulated nature of the L-leucine biosynthetic pathway makes it a prime target for metabolic engineering to create microbial strains that overproduce this valuable amino acid. nih.gov Several key principles are applied to manipulate and optimize the pathway.
One primary strategy is to deregulate the feedback inhibition of the key enzyme, α-isopropylmalate synthase (IPMS). This is often achieved by introducing mutations into the leuA gene that alter the allosteric binding site for L-leucine, making the enzyme resistant to feedback inhibition. researchgate.netnih.gov For example, specific amino acid substitutions in the IPMS of C. glutamicum have been shown to confer high resistance to leucine inhibition, leading to increased production. researchgate.netnih.gov
Another core principle is to strengthen the metabolic flux towards leucine. This involves overexpressing the genes of the leucine biosynthetic pathway, such as leuA, leuB, leuC, and leuD, to increase the concentration of the necessary enzymes. wikipedia.org Additionally, precursor availability can be enhanced by engineering upstream pathways. wikipedia.org
Furthermore, ensuring a balanced supply of cofactors , particularly NADPH, is crucial for efficient synthesis. nih.gov Strategies may involve engineering cofactor regeneration pathways to maintain redox balance within the cell, which is essential for the reductive steps in the pathway. nih.gov Finally, advanced techniques like dynamic regulation can be employed. This involves using sensor-regulator systems or "toggle switches" to control the expression of competing metabolic pathways, such as the tricarboxylic acid (TCA) cycle, thereby redirecting carbon flux towards L-leucine biosynthesis at optimal times during fermentation. nih.gov
L-Leucine Catabolic Pathways
The breakdown, or catabolism, of L-leucine is a critical metabolic process that occurs in most organisms. It is not simply the reverse of the biosynthetic pathway. The process begins with a transamination step, which is common to all three branched-chain amino acids.
Initial Transamination by Branched-Chain Aminotransferases (BCAT)
The first step in the catabolism of L-leucine is a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). frontiersin.orgmdpi.com This reaction involves the transfer of the α-amino group from L-leucine to an α-keto acid acceptor, most commonly α-ketoglutarate. wikipedia.orgfrontiersin.org This converts L-leucine into its corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (α-KIC), while α-ketoglutarate is converted to glutamate (B1630785). mdpi.comahajournals.org
The reaction can be summarized as: L-leucine + α-ketoglutarate ⇌ α-ketoisocaproate + L-glutamate
This reaction is crucial as it serves as the entry point for all three BCAAs into their respective degradative pathways. mdpi.com The BCAT enzymes are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6, which acts as a cofactor to carry the amino group during the reaction. frontiersin.org
In mammals and other organisms, there are at least two major isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). frontiersin.org While BCAT2 is widely expressed in many tissues, BCAT1 expression is more restricted, for instance, to the brain and placenta. frontiersin.org The reversible nature of the BCAT-catalyzed reaction means that these enzymes can function in either catabolism (degradation of leucine) or anabolism (the final step of leucine synthesis), depending on the relative concentrations of the substrates and products and the metabolic needs of the cell. frontiersin.orgmdpi.com In microorganisms that are auxotrophic for branched-chain amino acids, BCAT functions solely as a catabolic enzyme. asm.org
Oxidative Decarboxylation by Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
Following the initial transamination of L-leucine to its corresponding α-ketoacid, α-ketoisocaproate (KIC), the next and irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgresearchgate.net This large, multi-subunit enzyme complex is located on the inner mitochondrial membrane and is the rate-limiting step in BCAA catabolism. frontiersin.orgwikipedia.org
The BCKDH complex is structurally and functionally related to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.org It comprises three main catalytic components:
E1 (a-ketoacid dehydrogenase): A thiamine (B1217682) pyrophosphate (TPP)-dependent decarboxylase that removes the carboxyl group from KIC. mdpi.com
E2 (dihydrolipoamide branched-chain transacylase): Transfers the resulting isovaleryl group to coenzyme A (CoA), forming isovaleryl-CoA. mdpi.com
E3 (dihydrolipoamide dehydrogenase): An FAD-dependent enzyme that reoxidizes the dihydrolipoamide (B1198117) cofactor of E2, producing NADH. mdpi.com
This reaction is a critical regulatory point. The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle, where phosphorylation by a specific kinase (BCKDK) inactivates the complex, and dephosphorylation by a phosphatase (PP2Cm) activates it. nih.gov
Subsequent Enzymatic Conversions to Acetyl-CoA and Acetoacetate
The isovaleryl-CoA produced by the BCKDH complex enters a specific four-step catabolic pathway to generate the final products. nih.gov
Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD). wikipedia.orgresearchgate.net This reaction is analogous to the first step of fatty acid β-oxidation.
Carboxylation: 3-methylcrotonyl-CoA is then carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA. nih.govresearchgate.net
Hydration: The enzyme 3-methylglutaconyl-CoA hydratase (AUH) adds a water molecule to 3-methylglutaconyl-CoA, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net
Cleavage: Finally, HMG-CoA lyase (HMGCL) cleaves HMG-CoA into acetyl-CoA and acetoacetate. wikipedia.orgresearchgate.net Acetoacetate is a ketone body that can be used for energy in various tissues.
This sequence of reactions highlights the ketogenic nature of L-leucine, as both of its final products can be converted to ketone bodies or used in lipid synthesis.
Intermediates of L-Leucine Catabolism and Their Metabolic Fates
The breakdown of L-leucine generates several key intermediates, each with a specific role in the pathway and a defined metabolic fate.
| Intermediate | Generating Enzyme | Consuming Enzyme | Metabolic Fate |
| α-Ketoisocaproate (KIC) | Branched-Chain Aminotransferase (BCAT) | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Irreversible decarboxylation to Isovaleryl-CoA. wikipedia.org Minor pathway to β-hydroxy β-methylbutyrate (HMB). wikipedia.org |
| Isovaleryl-CoA | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Isovaleryl-CoA Dehydrogenase (IVD) | Dehydrogenated to 3-Methylcrotonyl-CoA. researchgate.net |
| 3-Methylcrotonyl-CoA | Isovaleryl-CoA Dehydrogenase (IVD) | 3-Methylcrotonyl-CoA Carboxylase (MCC) | Carboxylated to 3-Methylglutaconyl-CoA. researchgate.net |
| 3-Methylglutaconyl-CoA | 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylglutaconyl-CoA Hydratase (AUH) | Hydrated to HMG-CoA. researchgate.net |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 3-Methylglutaconyl-CoA Hydratase (AUH) | HMG-CoA Lyase (HMGCL) | Cleaved into Acetyl-CoA and Acetoacetate. researchgate.netthemedicalbiochemistrypage.org Also a key intermediate in cholesterol synthesis. wikipedia.org |
| Acetyl-CoA | HMG-CoA Lyase (HMGCL) | Various (e.g., Citrate Synthase) | Enters the Tricarboxylic Acid (TCA) cycle for energy production or used for fatty acid/sterol synthesis. researchgate.net |
| Acetoacetate | HMG-CoA Lyase (HMGCL) | Various (e.g., β-ketoacyl-CoA transferase) | A ketone body used as an energy source by extrahepatic tissues like the heart, brain, and skeletal muscle. wikipedia.orgnih.gov |
Divergence of Catabolic Routes and Connections to Central Metabolism
The catabolism of L-leucine is a significant contributor to central metabolic pathways. The production of acetyl-CoA directly links this pathway to the Tricarboxylic Acid (TCA) cycle , a central hub of cellular respiration. researchgate.net Acetyl-CoA can condense with oxaloacetate to form citrate, initiating the cycle and leading to the production of ATP.
The other end-product, acetoacetate , is a ketone body. This connects leucine metabolism directly to ketogenesis . themedicalbiochemistrypage.org Ketone bodies are crucial energy sources, especially during periods of fasting or low carbohydrate intake. The HMG-CoA generated from leucine is a direct precursor for ketone body synthesis in the liver. themedicalbiochemistrypage.org
Furthermore, in tissues like adipocytes, the acetyl-CoA derived from leucine can be a significant precursor for fatty acid and sterol biosynthesis . nih.gov A minor, alternative catabolic route exists where a small fraction (around 5%) of L-leucine is metabolized to β-hydroxy β-methylbutyrate (HMB), a compound that has been studied for its effects on protein synthesis. wikipedia.orgnih.gov
Implications of Enzymatic Deficiencies in Catabolic Pathways
Genetic deficiencies in the enzymes of the L-leucine catabolic pathway lead to several inherited metabolic disorders, often with severe clinical consequences due to the accumulation of toxic intermediates. nih.govresearchgate.net
| Deficient Enzyme | Associated Disorder | Accumulated Metabolites | Key Clinical Features |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Maple Syrup Urine Disease (MSUD) wikipedia.orgmetabolicsupportuk.org | Leucine, Isoleucine, Valine, and their respective α-ketoacids (e.g., KIC). rarediseases.org | Sweet-smelling urine and earwax, poor feeding, lethargy, neurological damage, seizures, coma. metabolicsupportuk.orgrarediseases.orgchop.edu |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleric Acidemia researchgate.net | Isovaleric acid, Isovalerylglycine, 3-Hydroxyisovaleric acid. | "Sweaty feet" odor, poor feeding, vomiting, lethargy, metabolic acidosis, neurological damage. researchgate.nettandfonline.com |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA Carboxylase Deficiency researchgate.netnih.gov | 3-Methylcrotonylglycine, 3-Hydroxyisovaleric acid. | Can range from asymptomatic to severe metabolic crises with vomiting, hypotonia, and developmental delay. tandfonline.comnih.gov |
| 3-Methylglutaconyl-CoA Hydratase (AUH) | 3-Methylglutaconic Aciduria, Type I researchgate.net | 3-Methylglutaconic acid, 3-Methylglutaric acid, 3-Hydroxyisovaleric acid. researchgate.net | Primarily a neurological disorder with speech delay, developmental delay, and spasticity. researchgate.net |
| HMG-CoA Lyase (HMGCL) | 3-Hydroxy-3-methylglutaric Aciduria researchgate.netnih.gov | HMG acid, 3-Methylglutaconic acid, 3-Hydroxyisovaleric acid. researchgate.net | Episodes of metabolic crisis with vomiting, hypoglycemia, hypotonia, and lethargy, often triggered by fasting. themedicalbiochemistrypage.org |
These disorders underscore the critical importance of the L-leucine catabolic pathway for normal metabolic function. Diagnosis relies on clinical evaluation, analysis of organic acids in the urine, and enzymatic assays in cultured cells. nih.gov
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| L-Leucine | (2S)-2-Amino-4-methylpentanoic acid |
| Acetyl-CoA | Acetyl-Coenzyme A |
| Acetoacetate | 3-Oxobutanoate |
| α-Ketoisocaproate (KIC) | 4-Methyl-2-oxopentanoate |
| Isovaleryl-CoA | 3-Methylbutanoyl-CoA |
| 3-Methylcrotonyl-CoA | 3-Methylbut-2-enoyl-CoA |
| 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-Coenzyme A |
| HMG-CoA | 3-Hydroxy-3-methylglutaryl-Coenzyme A |
| NADH | Nicotinamide adenine (B156593) dinucleotide (reduced form) |
| FAD | Flavin adenine dinucleotide |
| ATP | Adenosine triphosphate |
| HMB | β-Hydroxy β-methylbutyric acid |
| Isovaleric acid | 3-Methylbutanoic acid |
| 3-Hydroxyisovaleric acid | 3-Hydroxy-3-methylbutanoic acid |
| 3-Methylglutaconic acid | 3-Methylglutaconic acid |
L-Leucine as a Nutrient Signal and Sensor
L-Leucine is a primary signal of nutrient availability, and cells have evolved sophisticated mechanisms to sense its intracellular concentration. nih.govmdpi.com This sensing is crucial for aligning metabolic processes with nutrient supply.
The cell employs specific proteins that act as direct sensors for intracellular L-Leucine. Two of the most well-characterized sensors are Sestrin2 and Leucyl-tRNA synthetase (LARS). nih.govmdpi.com
Sestrin2: The Sestrin family of proteins (Sestrin1-3) are stress-inducible proteins that negatively regulate the mTORC1 pathway. imrpress.com Sestrin2 has been identified as a cytosolic sensor for L-Leucine. mdpi.comimrpress.com In the absence of L-Leucine, Sestrin2 interacts with and inhibits the GATOR2 complex, which in turn leads to the inhibition of mTORC1. imrpress.com When L-Leucine is present, it binds directly to Sestrin2, causing the dissociation of the Sestrin2-GATOR2 complex. This relieves the inhibition on GATOR2 and subsequently allows for the activation of mTORC1. imrpress.com Research has shown that Sestrin2 has a binding affinity (Kd) for L-Leucine of approximately 20 μM. imrpress.com
Leucyl-tRNA synthetase (LARS): LARS is an enzyme responsible for attaching L-Leucine to its corresponding tRNA, a fundamental step in protein synthesis. d-nb.info Beyond this canonical function, LARS also acts as a direct sensor of L-Leucine in the mTORC1 signaling pathway. nih.govmdpi.com When intracellular L-Leucine levels are high, L-Leucine-bound LARS is proposed to act as a GTPase-activating protein (GAP) for the RagD GTPase. d-nb.info This promotes the GDP-bound state of RagD, contributing to the activation of the Rag GTPase heterodimer and subsequent mTORC1 activation. nih.govd-nb.info
| Sensor Protein | Location | Mechanism of Action | Consequence of L-Leucine Binding |
| Sestrin2 | Cytosol | Under low L-Leucine, binds to and inhibits GATOR2. | L-Leucine binding causes dissociation from GATOR2, relieving inhibition. imrpress.com |
| LARS | Cytosol | Functions as a GAP for RagD GTPase. | L-Leucine binding promotes RagD inactivation (GDP-bound), leading to mTORC1 activation. d-nb.info |
L-Leucine plays a significant role in maintaining the balance of the intracellular amino acid pool, primarily by influencing the activity of amino acid transporters. physiology.orgnih.gov The availability of amino acids is a rate-limiting factor for protein synthesis, and cells must tightly regulate their uptake and concentration. physiology.orgnih.gov
L-Leucine transport into the cell is primarily mediated by the System L amino acid transporters, such as LAT1 (SLC7A5), which functions as a heterodimer with SLC3A2 (CD98hc). medcraveonline.commdpi.com LAT1 is an antiporter, meaning it exchanges extracellular L-Leucine for intracellular amino acids, often L-glutamine. mdpi.com The elevation of intracellular L-Leucine can, in turn, influence the transport of other amino acids. Studies have shown that administering L-Leucine can lead to a decrease in the plasma concentrations of other large neutral amino acids like isoleucine, valine, methionine, phenylalanine, and tyrosine. tandfonline.com This effect is largely dependent on System L transporters, as demonstrated by the use of the inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), which blocks this L-Leucine-induced decrease. tandfonline.combiorxiv.org This suggests that an increased intracellular L-Leucine concentration promotes the influx of other System L substrate amino acids from the circulation into the cells, thereby modulating the systemic amino acid profile. tandfonline.com
Intracellular L-Leucine Sensing Mechanisms
Regulation of Protein Synthesis and Turnover
L-Leucine is a potent stimulator of protein synthesis and an inhibitor of protein degradation. physiology.orgfrontiersin.org These effects are largely mediated through its activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. frontiersin.orgnih.gov
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. frontiersin.orgwikipedia.org It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. d-nb.infosochob.cl L-Leucine specifically and potently activates mTORC1, which is a master controller of protein synthesis. physiology.orgimrpress.comnih.gov The activation of mTORC1 by L-Leucine is a critical event that integrates nutrient availability with the machinery for protein production. sochob.cl
mTORC1 is a multi-protein complex composed of three core components: mTOR (the catalytic kinase), Raptor (a regulatory protein that binds to mTOR substrates), and mLST8. wikipedia.orgmdpi.comnih.gov The assembly and activity of mTORC1 are tightly regulated by a variety of upstream signals, including growth factors, energy status, and, crucially, amino acids like L-Leucine. sochob.clmdpi.com
While growth factors typically signal to mTORC1 through the PI3K-Akt-TSC pathway, amino acids utilize a distinct mechanism that is essential for mTORC1 activation; in fact, amino acid availability is required for mTORC1 to be activated by any upstream signal. cambridge.orgsochob.cl The regulation by L-Leucine involves a sophisticated spatial and molecular signaling cascade that ultimately brings mTORC1 to its site of activation. physiology.orgnih.gov
A pivotal discovery in understanding L-Leucine's action was the identification of the lysosome as a key signaling hub for mTORC1 activation. physiology.orgmdpi.comnih.gov The activation of mTORC1 by amino acids is spatially controlled and requires the translocation of mTORC1 to the lysosomal surface. tandfonline.com This process is mediated by the Rag family of small GTPases. nih.govd-nb.info
The Rag GTPases exist as obligate heterodimers, with RagA or RagB pairing with RagC or RagD. nih.govmdpi.com The nucleotide-binding state of the Rag heterodimer determines its activity. For mTORC1 activation, RagA/B must be bound to GTP, and RagC/D to GDP. nih.govd-nb.info In this active conformation, the Rag GTPase heterodimer binds to Raptor, a component of the mTORC1 complex, thereby recruiting mTORC1 from the cytoplasm to the lysosomal membrane. d-nb.infotandfonline.com
The activity of the Rag GTPases is controlled by several regulatory complexes. The Ragulator complex, a pentameric protein complex that resides on the lysosomal membrane, acts as a guanine (B1146940) nucleotide exchange factor (GEF) for RagA/B, promoting its loading with GTP. nih.govtandfonline.com Conversely, the GATOR complex regulates Rag GTPase activity. The GATOR1 subcomplex functions as a GAP for RagA/B, promoting its inactivation. GATOR1 is, in turn, inhibited by the GATOR2 subcomplex. imrpress.commdpi.com
Intracellular L-Leucine sensors, like Sestrin2 and LARS, modulate this system. As mentioned, L-Leucine binding to Sestrin2 disrupts its interaction with GATOR2, allowing GATOR2 to inhibit GATOR1, which ultimately leads to RagA/B activation. imrpress.commdpi.com LARS, upon binding L-Leucine, is proposed to function as a GAP for RagD, promoting its GDP-bound state. d-nb.info
Once recruited to the lysosome, mTORC1 encounters another small GTPase, Rheb (Ras homolog enriched in brain). nih.govd-nb.info Rheb, which is localized to the lysosomal membrane, directly binds to and allosterically activates the mTOR kinase domain when in its GTP-bound state. d-nb.infotandfonline.com Therefore, L-Leucine orchestrates a complex signaling cascade that ensures mTORC1 is only activated when sufficient amino acids are present, by controlling its subcellular localization and bringing it into proximity with its direct activator, Rheb. tandfonline.commdpi.com
| Component | Function in L-Leucine Signaling |
| mTORC1 | Master regulator of protein synthesis; activated by L-Leucine. wikipedia.org |
| Lysosome | Signaling hub for mTORC1 activation. mdpi.com |
| Rag GTPases (RagA/B, RagC/D) | Mediate the translocation of mTORC1 to the lysosome in response to L-Leucine. nih.govd-nb.info |
| Ragulator | Anchors Rag GTPases to the lysosome and acts as a GEF for RagA/B. nih.govtandfonline.com |
| GATOR1 | GAP for RagA/B, inactivates it. mdpi.com |
| GATOR2 | Inhibits GATOR1, is regulated by Sestrin2. imrpress.com |
| Rheb | Direct activator of mTORC1 at the lysosomal surface. d-nb.infotandfonline.com |
Interplay with Tuberous Sclerosis Complex (TSC1/TSC2) and Rheb
mTOR-Independent Mechanisms Modulating Protein Synthesis
While the mTORC1 pathway is a major conduit for leucine's anabolic signals, evidence also supports the existence of mTOR-independent mechanisms. imrpress.comscielo.br These alternative pathways allow L-leucine to modulate protein synthesis through different control points in the translational machinery.
One proposed mTOR-independent mechanism involves the direct modulation of initiation factors. L-leucine may stimulate the phosphorylation of eIF4G, a large scaffolding protein that is a core component of the eIF4F complex. imrpress.comscielo.br This action can promote the assembly of the translation initiation complex independently of the signals flowing through mTORC1 to 4E-BP1. scielo.br
Another mTOR-independent pathway involves the regulation of the eukaryotic initiation factor 2 (eIF2). The phosphorylation of the α-subunit of eIF2 (eIF2α) inhibits global protein synthesis by preventing the guanine nucleotide exchange factor eIF2B from recycling eIF2 to its active, GTP-bound state. oup.com Research suggests that amino acids, including leucine, can promote protein synthesis by preserving the activity of eIF2B, potentially by inhibiting the phosphorylation of eIF2α. oup.com This mechanism would support the translation of virtually all mRNAs, contributing to a global increase in protein synthesis. Studies in C2C12 myotubes have provided clear evidence that the mTOR signaling pathway is not involved in mediating the effects of leucine on protein synthesis in that specific model. researchgate.net
L-Leucine Influence on Protein Degradation Pathways (e.g., Autophagy, Proteasomal System)
In addition to stimulating protein synthesis, L-leucine also plays a crucial role in suppressing protein degradation, thereby contributing to a net positive protein balance. This regulation occurs through its influence on the two major cellular protein degradation systems: the autophagy-lysosomal system and the ubiquitin-proteasome system (UPS).
Autophagy: Autophagy is a catabolic process where cellular components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process is strongly inhibited by mTORC1. nih.gov By activating mTORC1, L-leucine effectively suppresses autophagy, reducing the bulk degradation of proteins and organelles. Conversely, leucine starvation is a potent inducer of autophagy. researchgate.net Studies in C2C12 myotubes have shown that leucine restriction rapidly accelerates protein breakdown primarily through the induction of autophagy and activation of lysosome-dependent proteolysis, an effect that occurs independently of mTOR. researchgate.net In humans, ingesting leucine-enriched essential amino acids after resistance exercise was found to reduce markers of autophagy in skeletal muscle, such as the ratio of LC3BII to LC3BI. physiology.orgnih.gov
Regulation of Gene Expression by L-Leucine
Beyond its immediate effects on protein translation and degradation, L-leucine also regulates cellular function at the level of gene transcription. This regulation occurs through distinct mechanisms in prokaryotes and eukaryotes, reflecting the different cellular architectures and regulatory networks.
Leucine-Responsive Regulatory Protein (Lrp) System in Bacteria: Transcriptional Regulation and Chromosome Structure
In bacteria, such as Escherichia coli, the Leucine-responsive regulatory protein (Lrp) is a global transcription factor that plays a central role in adapting cellular metabolism to nutrient availability. asm.organnualreviews.org Lrp is a DNA-binding protein that senses the intracellular concentration of L-leucine and regulates the expression of a vast network of genes, estimated to be up to one-third of the genes in E. coli. asm.org The Lrp regulon includes genes involved in amino acid biosynthesis and catabolism, nutrient transport, cell motility, and virulence. pnas.orgnih.govwikipedia.org
The regulatory action of Lrp is complex and promoter-specific:
Dual Regulatory Function: Lrp can function as either an activator or a repressor of transcription, depending on the target gene. annualreviews.org
Modulation by Leucine: The presence of L-leucine serves as a co-factor that modulates Lrp's activity. At some promoters, leucine enhances Lrp's effect, while at others, it acts as an antagonist, inhibiting its effect. annualreviews.orgpnas.org At many other sites, Lrp's function is independent of leucine. annualreviews.org
Mechanism of Action: Historically, it was believed that leucine caused a shift in the oligomeric state of Lrp (from a 16-mer to an 8-mer), which altered its regulatory function. asm.org However, more recent research suggests that the primary mechanism by which exogenous leucine modulates Lrp's activity is by directly inhibiting its ability to bind to DNA at its target promoter sites. asm.org
Chromosome Structuring: Beyond its role as a classic transcriptional regulator, Lrp is present in high numbers in the cell and has the ability to bend and bridge DNA over significant distances. This has led to the proposal that Lrp also functions as an architectural protein, helping to organize the structure of the bacterial chromosome. asm.organnualreviews.org
| Feature | Description | Reference |
|---|---|---|
| Regulator Type | Global transcription factor in prokaryotes. | asm.organnualreviews.org |
| Sensing Molecule | Primarily L-Leucine. | pnas.org |
| Regulatory Scope | Controls hundreds of genes involved in metabolism, transport, and virulence. | asm.orgnih.gov |
| Mechanism of Leucine Action | Inhibits Lrp binding to DNA at target promoters. | asm.org |
| Additional Role | Contributes to the architectural organization of the bacterial chromosome. | asm.organnualreviews.org |
Modulation of Specific Gene Transcription in Eukaryotic Cells
In eukaryotic cells, the effect of L-leucine on gene expression is largely indirect, mediated through the signaling pathways it activates, primarily the mTORC1 pathway. nih.gov By modulating the activity of downstream kinases and other factors, leucine can influence the expression of specific genes that control metabolism, cell growth, and other processes.
For example, studies have shown that providing a leucine-rich diet to tumor-bearing rats enhanced the expression of genes encoding several eukaryotic initiation factors (e.g., eIF2α, eIF4E, eIF4G) and the protein kinase S6K1 in skeletal muscle. nih.gov This indicates that leucine can upregulate the transcriptional program that supports an increased capacity for protein synthesis.
Furthermore, L-leucine can regulate the expression of genes involved in other cellular pathways. In a study with older men, post-exercise ingestion of leucine was found to increase the mRNA expression of CISD2, a gene whose protein product is a negative regulator of autophagy. nih.gov This transcriptional effect complements the direct inhibitory effect of leucine on the autophagic process. Leucine can also influence the expression of transcription factors themselves. For instance, the activation of mTORC1 can lead to downstream signaling that affects the activity of various transcription factors, such as the basic leucine zipper (bZIP) family, which in turn regulate a wide array of target genes. mdpi.com This creates a cascade where a nutrient signal is translated into a broad, coordinated change in the cell's transcriptional landscape.
Cross-talk with Other Gene Regulatory Networks
L-leucine's role as a signaling molecule extends beyond the well-documented mTORC1 pathway, engaging in significant cross-talk with other gene regulatory networks. This interplay is crucial for maintaining cellular homeostasis under various physiological and stress conditions.
One of the primary networks interacting with L-leucine signaling is the General Control Nonderepressible 2 (GCN2) pathway . acs.orgnih.gov This pathway is a key sensor of amino acid availability. acs.org Deprivation of L-leucine leads to an accumulation of uncharged tRNA, which activates GCN2. acs.orgnih.gov Activated GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α). acs.orgnih.govnih.gov This phosphorylation has a dual effect: it causes a general repression of protein synthesis to conserve resources, while paradoxically promoting the translation of specific stress-response proteins, notably Activating Transcription Factor 4 (ATF4). nih.govmdpi.comresearchgate.net ATF4, in turn, upregulates genes involved in amino acid synthesis and transport, creating a feedback loop to restore amino acid balance. nih.govnih.gov There is evidence of cross-talk between the GCN2-eIF2α pathway and mTORC1 signaling. nih.gov
L-leucine signaling also intersects with the Integrated Stress Response (ISR) , a broader cellular defense mechanism activated by various stressors like nutrient deprivation, viral infection, ER stress, and hypoxia. nih.govresearchgate.netbiorxiv.orgembopress.org The phosphorylation of eIF2α is a central convergence point for the ISR. nih.govembopress.org By influencing both mTORC1 and GCN2, L-leucine modulates the cell's capacity to respond to a wide array of stresses. nih.govbiorxiv.org For instance, under conditions of leucine deprivation, the ISR can be activated, leading to the overexpression of stress-responsive genes. researchgate.netembopress.org
Furthermore, there is a connection with the Unfolded Protein Response (UPR) , which is triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). researchgate.netnih.govnih.gov The UPR's primary goal is to restore protein folding homeostasis. researchgate.netnih.gov While the precise mechanisms are still being elucidated, evidence suggests that Luman/CREB3, an ER-bound transcription factor involved in the UPR, and its interacting partner, Luman Recruitment Factor (LRF), play a role in this response. researchgate.net The UPR involves complex signaling through sensors like IRE1, PERK, and ATF6. nih.govnih.gov Given that L-leucine availability is critical for protein synthesis, its signaling is intrinsically linked to the protein folding load in the ER, thus influencing the UPR.
Cellular Transport Mechanisms of L-Leucine
The transport of L-leucine into and out of cells is a meticulously regulated process, essential for protein synthesis, metabolic functions, and signaling. This process is handled by a diverse group of amino acid transporters. nih.gove-century.us
L-Type Amino Acid Transporters (LATs) and their Subtypes (LAT1, LAT4)
The primary transporters responsible for L-leucine uptake are the sodium-independent L-Type Amino Acid Transporters (LATs). nih.gove-century.us
LAT1 (SLC7A5) is a high-affinity transporter for large neutral amino acids, including L-leucine. nih.gove-century.usarvojournals.org It functions as a heterodimer, requiring association with a glycoprotein (B1211001) heavy chain, 4F2hc (CD98 or SLC3A2), for its stability and localization to the plasma membrane. e-century.ussolvobiotech.com LAT1 operates as an obligatory exchanger, meaning it imports an amino acid like L-leucine while simultaneously exporting another, often L-glutamine. solvobiotech.commdpi.comh1.conih.gov This transporter is prominently expressed in tissues with high amino acid demand, such as the blood-brain barrier, placenta, and various cancers. nih.govarvojournals.org
LAT4 (SLC43A2) , in contrast to LAT1, is a low-affinity uniporter that facilitates the diffusion of a narrower range of neutral amino acids, including leucine, down their concentration gradient. nih.gove-century.us It does not require a binding partner for its function. nih.gove-century.us LAT4 is typically found in the basolateral membrane of epithelial cells in the small intestine and kidneys. nih.gov
Sodium-Dependent Amino Acid Transport Systems (e.g., B0AT2, y+LAT1)
In addition to sodium-independent transport, L-leucine can also be transported by systems that utilize the sodium gradient.
B⁰AT2 (SLC6A15) is a sodium-dependent neutral amino acid transporter with a preference for branched-chain amino acids like L-leucine. nih.govuzh.chuniprot.org It is expressed in neurons and may play a role in providing neurotransmitter precursors. uzh.chuniprot.org Unlike many transporters in its family, its function does not appear to be chloride-dependent. uniprot.org
y+LAT1 (SLC7A7) also forms a heterodimer with 4F2hc. nih.govuzh.ch It primarily transports cationic amino acids but can also transport neutral amino acids like L-leucine in a partially sodium-dependent manner. nih.govguidetopharmacology.org This transporter functions as an exchanger and is crucial in epithelial cells of the intestine and kidney. embopress.org
A computational analysis of L-leucine transport in a human blood-brain barrier cell model suggested a functional cooperation between LAT1, LAT4, B⁰AT2, and y+LAT1 to mediate L-leucine uptake. nih.govinterfacegroup.ch
Bidirectional Transport and Efflux Mechanisms
L-leucine transport is a two-way process involving both uptake (influx) and removal (efflux) to maintain cellular homeostasis.
The obligatory exchange mechanism of transporters like LAT1 is a key driver of both influx and efflux. h1.conih.gov For LAT1 to import L-leucine, it must export an intracellular amino acid, frequently L-glutamine. mdpi.comnih.govnih.gov This creates a dynamic flux where the uptake of L-leucine is coupled to the efflux of another substrate. h1.conih.govmdpi.com This bidirectional transport is crucial for activating signaling pathways like mTORC1. h1.comdpi.com Similarly, the y+LAT1 transporter can mediate the efflux of cationic amino acids in exchange for the sodium-coupled influx of neutral amino acids like L-leucine. embopress.org This bidirectional activity allows cells to fine-tune intracellular amino acid pools in response to metabolic needs.
Molecular Basis of Transporter Specificity and Affinity for L-Leucine
The ability of transporters to selectively bind and transport L-leucine is rooted in the specific molecular architecture of their substrate-binding sites.
For LAT1 , the binding pocket is designed to accommodate large, neutral amino acids. mdpi.com The heavy chain partner, 4F2hc, plays a significant role in modulating both the substrate affinity and specificity of LAT1. mdpi.com While the LAT1 light chain itself is functional, its association with 4F2hc alters its transport kinetics. mdpi.com For instance, in the absence of 4F2hc, the specificity of LAT1 for L-leucine increases, while its affinity for other amino acids like L-histidine decreases. mdpi.com
In contrast, LAT2 exhibits a broader substrate specificity, transporting a wider range of neutral amino acids, albeit with a generally lower affinity than LAT1. physiology.org The pH of the environment can also influence transport, with LAT2-mediated transport being more sensitive to pH changes than LAT1. physiology.org The specificity of bacterial transporters like AdiC, an L-arginine/agmatine antiporter, is determined by precise interactions, including cation–π stacking and hydrogen bonds with water molecules, within the binding pocket, principles that are broadly applicable to understanding transporter-substrate interactions. mpg.de
Regulation of Amino Acid Transporter Expression and Activity
The expression and function of L-leucine transporters are tightly controlled to match cellular demand. This regulation occurs at transcriptional, translational, and post-translational levels.
Transcriptional Regulation: The expression of transporter genes is controlled by various transcription factors. For example, the expression of SLC7A5 (the gene for LAT1) is known to be upregulated by oncogenes like c-Myc and is influenced by nutrient starvation responses and hormone receptors. nih.gove-century.usnih.govresearchgate.net
Post-Translational and Activity Regulation: Transporter activity can be modulated by factors affecting their localization and intrinsic function. The association with ancillary proteins, like 4F2hc for LAT1 and y+LAT1, is critical for their stability and proper insertion into the plasma membrane. solvobiotech.com Cellular energy status, sensed by pathways like AMPK, can also regulate transporter activity. le.ac.uk For instance, D-glucose deprivation can increase L-leucine transport by activating AMPK, which may involve the translocation of LAT proteins from intracellular stores to the cell surface, a mechanism distinct from transcriptional upregulation. le.ac.uk Furthermore, the availability of an exchange substrate is a key regulator for antiporters like LAT1; the intracellular concentration of glutamine, for example, directly influences the rate of leucine import. mdpi.comnih.gov
Factors Affecting L-Leucine Uptake in Specific Cell Types (e.g., Microbial, Barrier Cells)
The transport of L-leucine across cellular membranes is a critical process for all organisms, influencing everything from protein synthesis to metabolic regulation. The efficiency of this uptake is not constant but is modulated by a variety of factors that differ depending on the specific cell type. Key determinants include the presence and concentration of other amino acids, the surrounding pH, the availability of energy, and the expression levels of specific transport proteins. This section will explore these factors in microbial and various mammalian barrier cells.
Microbial Cells
In microorganisms like bacteria and yeast, L-leucine uptake is a finely tuned process essential for survival and growth, often involving multiple transport systems with distinct characteristics.
Competition with other Amino Acids: In bacteria such as Escherichia coli, L-leucine transport is mediated by both high-affinity and low-affinity systems. umich.edu The uptake of L-leucine can be significantly inhibited by other branched-chain amino acids (BCAAs) like isoleucine and valine, indicating they share common transport pathways. umich.edu In Lactococcus lactis, amino acid analogs with a branched side chain or an aliphatic side chain of at least three methyl groups effectively inhibit L-leucine transport. researchgate.net
Energy Dependence: The uptake of L-leucine in many microbes is an active process requiring metabolic energy. In Saccharomyces cerevisiae, substrates that fuel mitochondrial electron transfer and oxidative phosphorylation stimulate L-leucine uptake. nih.gov Similarly, in the cyanobacterium Anacystis nidulans, L-leucine uptake is energy-dependent and enhanced by light, which drives photosynthesis to generate ATP. asm.org This process can be inhibited by substances like 2,4-dinitrophenol, which uncouples oxidative phosphorylation. nih.gov In Bacillus pasteurii, transport is energized by both the membrane potential and a sodium gradient. nih.gov
pH and Ion Gradients: The pH of the extracellular environment plays a crucial role. In the alkaliphilic bacterium Bacillus pasteurii, maximal L-leucine uptake occurs at an external pH of 8.5. nih.gov The activity of its leucine transport system is also regulated by the intracellular pH, being inhibited when the internal pH drops below 7.0. nih.gov In Anacystis nidulans, L-leucine uptake shows a pH optimum between 6 and 7. asm.org For some bacterial transporters, like the LeuT in Aquifex aeolicus, L-leucine transport is coupled with the movement of sodium ions, acting as a symporter. wikipedia.org
Expression of Transporters: The synthesis and presence of specific transport proteins are fundamental. In E. coli, mutations can lead to a derepression of the genes responsible for transport components, resulting in increased uptake of BCAAs. umich.edu The transport capacity can be limited by the amount of specific binding proteins, such as the leucine-binding protein. umich.edu
Barrier Cells (e.g., Intestinal, Blood-Brain Barrier)
In multicellular organisms, barrier cells, such as those lining the intestine and forming the blood-brain barrier (BBB), possess specialized transport systems to control the passage of L-leucine into the body and sensitive tissues.
Competition and Transporter Specificity: The uptake of L-leucine in mammalian cells is predominantly handled by System L transporters, particularly LAT1 (SLC7A5) and LAT2 (SLC7A8). arvojournals.orgturkupetcentre.net These transporters are Na+-independent and facilitate the movement of large neutral amino acids. solvobiotech.com Consequently, the presence of other large neutral amino acids like phenylalanine, tyrosine, and tryptophan can competitively inhibit L-leucine uptake. arvojournals.org For instance, in intestinal epithelial cells (Caco-2 and IEC-6), both L- and D-isomers of neutral amino acids markedly inhibit L-leucine accumulation, whereas acidic and basic amino acids have no effect. nih.gov In contrast, a minor component of L-leucine uptake in these cells is sodium-dependent and may be mediated by System B(0). nih.govresearchgate.net
pH: The influence of pH on L-leucine uptake can vary depending on the specific transporter and cell type. In rat IEC-6 intestinal cells, L-leucine uptake is greater at an acidic pH (5.0-5.4) compared to a neutral pH of 7.4. nih.gov However, in renal epithelial LLC-PK1 cells and at the blood-brain barrier, L-leucine transport via the high-affinity LAT1 transporter is largely pH-insensitive. solvobiotech.comphysiology.org This contrasts with the transport of other amino acids like L-DOPA via LAT2, which is pH-sensitive. physiology.org
Energy and Ion Dependence: The primary transport of L-leucine via System L transporters like LAT1 is Na+-independent and functions as an exchanger, meaning it transports one amino acid into the cell while transporting another out. solvobiotech.comnih.gov This exchange mechanism is crucial for maintaining amino acid homeostasis. While the direct transport is not ATP-dependent, maintaining the necessary ion gradients and cellular integrity for transporter function relies on cellular energy. A minor portion of L-leucine transport in intestinal cells is Na+-dependent. nih.gov In rabbit jejunum, exposure to lipopolysaccharide (LPS) was found to decrease the Na+-dependent transport of L-leucine, partly by reducing the activity of Na+, K+-ATPase. researchgate.net
Transporter Expression and Regulation: The level of L-leucine uptake is directly related to the expression of its transporters. In human osteoblast cells, normal cells (FOB) primarily use LAT2 for L-leucine uptake, whereas osteogenic sarcoma cells (Saos2) show high expression of LAT1. iiarjournals.org This upregulation of LAT1 is common in many cancer cells to meet the high demand for essential amino acids needed for proliferation. iiarjournals.orgmdpi.com Similarly, at the blood-brain barrier, LAT1 is highly expressed to ensure a steady supply of essential amino acids, including leucine, to the brain. pnas.orgnih.gov The expression of these transporters can be regulated by factors like amino acid availability. For example, L-leucine supplementation in piglets was shown to increase the expression of the ATB0,+ transporter in the jejunum. cambridge.org
L Leucine in Cellular Energetics and Intermediary Metabolism
Integration with Cellular Energy Homeostasis
L-leucine is intricately linked to the maintenance of cellular energy balance. It acts as a signaling molecule that modulates key metabolic pathways to ensure energy demands are met.
Link to Fatty Acid Oxidation and Lipid Metabolism
L-leucine plays a significant role in lipid metabolism by promoting the breakdown of fatty acids for energy production. nih.govfrontiersin.org It stimulates fatty acid oxidation (FAO) in both muscle and adipose tissue. nih.govfrontiersin.org This process is partly mediated through the activation of the AMP-activated protein kinase (AMPK) pathway. frontiersin.orgnih.gov AMPK is a crucial cellular energy sensor that, when activated, enhances metabolic processes that generate ATP, including FAO. frontiersin.orgnih.gov By activating AMPK, leucine (B10760876) helps to prevent the accumulation of lipids in skeletal muscle. frontiersin.orgnih.gov
Furthermore, leucine has been shown to increase the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO). nih.gov CPT1 is a key enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation. Leucine's influence extends to promoting the partitioning of energy from fat cells to muscle cells, leading to decreased lipid storage in adipocytes and increased fat utilization in muscles. caldic.com The catabolism of leucine itself produces acetyl-CoA, a central molecule in metabolism that can be used for the synthesis of other compounds, including ketone bodies, or can enter the citric acid cycle for energy production. wikipedia.orgbiocrates.com Approximately 40% of dietary L-leucine is converted to acetyl-CoA. wikipedia.org
Table 1: Impact of L-Leucine on Key Molecules in Fatty Acid Metabolism
| Molecule | Effect of L-Leucine | Cellular Process Affected |
|---|---|---|
| Acetyl-CoA | Increased production | Fatty acid synthesis, energy production (TCA cycle) |
| Acyl-CoA oxidase (ACO) | Increased expression | Fatty acid oxidation |
| AMP-activated protein kinase (AMPK) | Activation | Cellular energy sensing, fatty acid oxidation |
| Carnitine palmitoyltransferase 1 (CPT1) | Increased expression | Fatty acid transport into mitochondria |
| Fatty acid synthase (FASN) | Upregulated expression | Lipogenesis |
| Sterol regulatory element-binding protein 1 (SREBP-1) | Activation | Regulation of lipogenic gene expression |
Influence on Mitochondrial Biogenesis and Oxidative Phosphorylation
L-leucine has a profound impact on mitochondria, the powerhouses of the cell. It promotes mitochondrial biogenesis, the process of creating new mitochondria, thereby increasing the cell's capacity for energy production. nih.govfrontiersin.org This effect is mediated through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway. nih.govfrontiersin.org PGC-1α is a master regulator of mitochondrial biogenesis. nih.govfrontiersin.org
Table 2: Research Findings on L-Leucine and Mitochondrial Function
| Finding | Model System | Key Pathway/Molecule Involved | Reference |
|---|---|---|---|
| Increased mitochondrial content and expression of biogenesis-related genes | C2C12 myotubes | SIRT1, AMPK, PGC-1α | memphis.edunih.gov |
| Increased mitochondrial mass and oxygen consumption | C2C12 myocytes and 3T3-L1 adipocytes | SIRT1, PGC-1α, NRF-1 | nih.gov |
| Increased mitochondrial biogenesis through SIRT1 activation | Mouse model of diet-induced obesity | SIRT1, PGC-1α, NRF1, TFAM | memphis.edu |
Intersections with Glucose Metabolism at the Cellular Level
L-leucine also intersects with glucose metabolism in several important ways. It can influence glucose uptake and utilization by cells, partly through its interaction with insulin (B600854) signaling pathways. nih.govresearchgate.net Leucine has been shown to potentiate insulin-mediated glucose uptake in skeletal muscle. frontiersin.org This effect can be attributed to the activation of the mTOR signaling pathway, which can enhance the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake. frontiersin.org
However, the relationship between leucine and glucose metabolism is complex. While some studies show that leucine can improve glucose homeostasis, others suggest that in the context of a high-fat diet, it may contribute to insulin resistance. nih.gov This is potentially due to the activation of mTORC1/S6K1 signaling by leucine, which can lead to inhibitory phosphorylation of insulin receptor substrate 1 (IRS1), a key component of the insulin signaling pathway. physiology.org The catabolism of leucine to acetyl-CoA also provides a substrate for the citric acid cycle, which is a central hub for both glucose and lipid metabolism. metwarebio.com
L-Leucine as a Carbon and Nitrogen Source in Cellular Processes
Beyond its role in signaling, L-leucine serves as a direct source of essential elements for various cellular processes. As a purely ketogenic amino acid, its carbon skeleton is catabolized to acetyl-CoA and acetoacetate. wikipedia.orgbiocrates.com This means that while it cannot be used for the net synthesis of glucose, its carbon atoms can be oxidized in the citric acid cycle to produce ATP or used for the synthesis of ketone bodies and other lipids. biocrates.comsigmaaldrich.com
The initial step in leucine metabolism is a transamination reaction, where the amino group of leucine is transferred to α-ketoglutarate to form glutamate (B1630785). metwarebio.com This reaction, catalyzed by branched-chain amino acid aminotransferase (BCAT), makes the nitrogen from leucine available for the synthesis of other amino acids and nitrogenous compounds. metwarebio.comsigmaaldrich.com Therefore, leucine acts as a nitrogen source for transport to organs like the liver and kidney. sigmaaldrich.com In some microorganisms, leucine can be assimilated as an alternative carbon or nitrogen source when other preferred sources are depleted. researchgate.net
Advanced Research Methodologies and Experimental Models in L Leucine Studies
In Vitro Experimental Systems and Cellular Models
In vitro models are fundamental to L-leucine research, providing controlled environments to study its effects at the cellular and molecular level. These systems range from single cell lines to more complex co-culture and organoid models, each offering unique advantages for investigating specific biological questions.
Application of Diverse Cell Lines (e.g., Muscle, Pancreatic, Endothelial, Immune Cells)
A variety of established cell lines are employed to explore the tissue-specific effects of L-leucine. These cellular models are crucial for elucidating the signaling pathways, such as the mechanistic target of rapamycin (B549165) (mTOR) pathway, that L-leucine modulates.
Muscle Cells: In skeletal muscle, L-leucine is a potent stimulator of protein synthesis. imrpress.comfrontiersin.org Cell lines like the mouse C2C12 myoblasts and rat L6 skeletal muscle cells are standard models. nih.govmdpi.com Studies using C2C12 cells have shown that L-leucine can alleviate the suppression of protein synthesis induced by glucocorticoids and that increasing L-leucine concentrations stimulate mTOR signaling and cell growth. nih.govmdpi.com Research on L6 cells has demonstrated that L-leucine activates system A amino acid transport, a mechanism that can be inhibited by its keto acid, α-ketoisocaproic acid. researchgate.net
Pancreatic Cells: The role of L-leucine in insulin (B600854) secretion and β-cell function is often studied using pancreatic islet cell lines. aging-us.com In rat insulinoma (INS-1E) cells and mouse islets, chronic exposure to L-leucine has been shown to induce β-cell dysfunction. Conversely, L-leucine is known to acutely stimulate insulin secretion in pancreatic β-cells by acting as both a metabolic fuel and an allosteric activator of glutamate (B1630785) dehydrogenase. aging-us.com It also regulates gene transcription and protein synthesis in these cells through mTOR-dependent and independent pathways. aging-us.comnih.gov
Endothelial Cells: The vascular endothelium is another critical target of L-leucine signaling. Studies using rat retinal capillary endothelial cells (TR-iBRB2) have been instrumental in characterizing L-leucine transport across the inner blood-retinal barrier, identifying the L-type amino acid transporter 1 (LAT1) as the key mediator. d-nb.info Research has also shown that high concentrations of L-leucine can impair nitric oxide (NO) production in endothelial cells, which may have implications for cardiovascular health. nih.govmdpi.complos.org
Immune Cells: L-leucine metabolism is vital for the function of various immune cells. In T cells, the amino acid transporter SLC7A5 is crucial for L-leucine uptake, which in turn influences mTORC1 signaling, cell activation, and survival. cambridge.org Studies have also investigated the effects of L-leucine on other immune cells, including monocytes and B cells. physiology.orgfrontiersin.org For instance, l-leucyl-l-leucine methyl ester, a dipeptide of L-leucine, has been shown to have selective toxicity for cytotoxic lymphocytes and monocytes. physiology.org In porcine intestinal epithelial cells (IPEC-J2), L-leucine has been found to promote antiviral responses against transmissible gastroenteritis virus (TGEV) by activating the mTOR pathway. lcms.cz
Below is an interactive data table summarizing the application of various cell lines in L-leucine research.
Cell Type Cell Line Organism Key Research Finding Related to L-Leucine Citation
Co-culture and Organoid Models in L-Leucine Research
To better recapitulate the complex interactions between different cell types within a tissue, researchers utilize co-culture and organoid models.
Co-culture Systems: These models involve growing two or more different cell types together. For instance, co-cultures of muscle cells and adipocytes have been used to study how factors secreted by fat cells affect L-leucine's metabolic actions in muscle. imrpress.com It was found that adipocyte-conditioned medium could lower fatty acid oxidation in muscle cells, an effect that was mitigated when the adipocytes were treated with L-leucine. imrpress.com Another study used a co-culture of primary trophoblasts and human umbilical vein endothelial cells (HUVEC) to model the human placental barrier and investigate the transport of L-leucine, which was mediated by the LAT1 transporter. researchgate.net Co-cultures of keratinocytes and melanocytes have also been employed, using ³H-leucine incorporation as a measure of cell proliferation to screen for modulators of melanogenesis. episkin.com
Organoid Models: Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to mimic the architecture and function of an organ. The development of intestinal organoids from single Leucine-rich repeat-containing G-protein coupled receptor 5 (Lgr5+) positive stem cells marked a significant breakthrough. frontiersin.orgnih.govfrontiersin.org These models, along with liver organoids, are powerful tools for studying nutrient metabolism and disease. nih.govoaepublish.com While direct studies focusing solely on L-leucine are emerging, these models provide an unparalleled platform to investigate how L-leucine influences the development, function, and metabolic programming of tissues like the intestine and liver in a near-physiological context. nih.govoaepublish.com
Mechanical Stimulation and Nutrient Deprivation Models
To simulate physiological stressors like exercise or nutrient scarcity, researchers combine L-leucine treatment with specific in vitro models.
Mechanical Stimulation: To mimic the effects of exercise on muscle, cultured myotubes can be subjected to mechanical stretching. A study using C2C12 myotubes established a model of cyclic uniaxial mechanical stretching. nih.gov This research showed that mechanical stimulation increased the expression of the amino acid transporter LAT1, which enhanced the subsequent L-leucine-induced activation of protein synthesis signaling. nih.gov Another model used radiolabeled leucine (B10760876) incorporation to demonstrate that mechanical stretch induces hypertrophy in human bladder smooth muscle cells. physiology.org
Nutrient Deprivation: Leucine or general nutrient deprivation models are used to study cellular responses to catabolic states. In these experiments, cells are typically incubated in a medium lacking L-leucine or other essential nutrients. oup.comoncotarget.comnih.govfrontiersin.orgujms.netcore.ac.uk Studies on breast cancer cell lines (MDA-MB-231 and MCF-7) found that L-leucine deprivation inhibited cell proliferation and induced apoptosis by downregulating fatty acid synthase expression. oncotarget.com In HepG2 liver cells, L-leucine deprivation was shown to increase insulin sensitivity through pathways involving GCN2 and AMPK. nih.gov Similarly, in C2C12 muscle cells, glycine (B1666218) was shown to protect against wasting induced by nutrient starvation, a process where L-leucine levels are critical. frontiersin.org These models are crucial for understanding the survival mechanisms of cells and the potential therapeutic applications of modulating L-leucine availability.
Utilization of L-Leucine-Based Pseudo-Proteins as Biomaterials for In Vitro Cellular Studies
A novel area of research involves the use of synthetic polymers incorporating L-leucine, known as L-leucine-based pseudo-proteins (LPPs), as biomaterials. nih.govmdpi.commdpi.comagruni.edu.ge These materials are being explored for applications in tissue engineering and regenerative medicine, such as advanced wound dressings.
In vitro studies have tested films made from different LPP formulations for their biocompatibility and ability to support cell growth. mdpi.commdpi.com Using primary mouse skin fibroblasts and murine macrophage cell lines (RAW264.7), researchers have evaluated cell adhesion, spreading, proliferation, and migration on these LPP films. nih.govmdpi.com The results demonstrated that LPPs are cell-friendly scaffolding materials, promoting excellent cell adhesion and spreading. mdpi.com A specific copolymer LPP film was shown to significantly accelerate wound closure in an in vitro scratch assay and promote a beneficial cytokine profile, suggesting its potential for creating more effective wound dressings. researchgate.netmdpi.com
Analytical Techniques for L-Leucine and its Metabolites in Research
Accurate quantification of L-leucine and its metabolic byproducts in biological samples is essential for understanding its metabolic fate and regulatory functions. A suite of powerful analytical techniques, primarily based on chromatography coupled with mass spectrometry, is employed for this purpose. nih.gov
Chromatographic Methods (HPLC, GC-MS, LC-MS) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the quantitative analysis of L-leucine.
High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the analysis of amino acids. jafs.com.pljafs.com.pl Because amino acids like L-leucine lack a strong chromophore, a pre-column or post-column derivatization step is often required to enable UV or fluorescence detection. jafs.com.pljafs.com.plresearchgate.net A common derivatizing agent is o-phthaldialdehyde (OPA). jafs.com.pljafs.com.pl HPLC with fluorescence detection offers very low limits of detection, while UV detection provides satisfactory sensitivity for most biological samples. jafs.com.pl These methods have been validated for quantifying L-leucine in various matrices, including pharmaceutical formulations and biological materials like ovine blood plasma. jafs.com.plresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for metabolomic profiling. For the analysis of non-volatile compounds like amino acids, a derivatization step is necessary to make them volatile. aging-us.comnih.gov A common approach involves a two-step derivatization, first with methoxyamine and then with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). aging-us.com GC-MS has been used to profile metabolites in urine and serum, identifying L-leucine as a potential biomarker in conditions like diabetic foot gangrene. aging-us.comfrontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for quantitative amino acid analysis due to its high sensitivity, specificity, and ability to analyze compounds without derivatization. researchgate.netsciex.comthermofisher.comnih.govlcms.cz This technique separates amino acids using liquid chromatography and then detects and quantifies them using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode. researchgate.netsciex.com LC-MS/MS methods have been developed for the direct, rapid, and robust quantification of L-leucine and other amino acids in complex biological samples such as human plasma, cell supernatants, and tissue extracts. researchgate.netsciex.comnih.gov
Below is an interactive data table summarizing the analytical techniques used for L-leucine analysis.
Technique Key Features Sample Types Common Derivatization Agent(s) Citation
Spectroscopic Techniques (NMR, Mass Spectrometry) for Metabolic Profiling
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful analytical tools for the metabolic profiling of L-leucine. These methods allow for the identification and quantification of a wide range of metabolites in biological samples, providing insights into the metabolic pathways influenced by L-leucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive and highly reproducible method for metabolic analysis. researchgate.net ¹H NMR-based metabolomics can identify and quantify numerous metabolites simultaneously from biological fluids like urine and serum. researchgate.netpan.olsztyn.pl This technique provides reliable structural and quantitative information about metabolites, although it has relatively lower sensitivity compared to MS. pan.olsztyn.pl For instance, in studies of Cordyceps pruinosa mycelia, ¹H NMR spectroscopy was used to characterize global metabolic profiles, successfully identifying L-leucine among other amino acids and metabolites. plos.org The process typically involves extracting water-soluble metabolites from samples using D₂O and comparing the resulting chemical shifts to standard compounds for identification. plos.org
Mass Spectrometry (MS) , often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides high sensitivity and selectivity for metabolite detection. pan.olsztyn.plnih.gov GC-MS has been instrumental in identifying a broad spectrum of metabolites, including L-leucine, in various biological contexts. plos.orgpnas.org For example, a comprehensive stable-isotope tracing study in Chinese Hamster Ovary (CHO) cells utilized GC-MS to identify metabolic by-products derived from ¹³C-labeled L-leucine and other nutrients. pnas.org LC-MS/MS is another powerful approach for quantifying amino acids without the need for derivatization, offering high sensitivity for detecting low-abundance molecules. researchgate.net
The complementary nature of NMR and MS is often leveraged to achieve a more comprehensive metabolic profile. While NMR provides robust quantification and structural information, MS offers superior sensitivity for detecting a wider range of metabolites at lower concentrations. pan.olsztyn.plplos.org
Table 1: Comparison of NMR and Mass Spectrometry for L-Leucine Metabolic Profiling
| Technique | Principle | Strengths in L-Leucine Profiling | Limitations | Example Application |
|---|---|---|---|---|
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, highly reproducible, provides detailed structural information. researchgate.net | Lower sensitivity compared to MS. pan.olsztyn.pl | Characterization of global metabolic profiles in Cordyceps pruinosa mycelia. plos.org |
| Mass Spectrometry (GC-MS, LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity, capable of detecting low-abundance metabolites. pan.olsztyn.pl | Can require sample derivatization, potential for ion suppression. | Identification of metabolic by-products from ¹³C-labeled L-leucine in CHO cells. pnas.org |
Isotopic Tracing and Metabolic Flux Analysis (e.g., ¹³C-MFA, INST-MFA)
Isotopic tracing and metabolic flux analysis (MFA) are advanced methodologies used to investigate the flow of atoms through metabolic pathways. These techniques utilize stable isotope-labeled compounds, such as ¹³C-labeled L-leucine, as tracers to elucidate intracellular metabolic activities. medchemexpress.com
¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered the gold standard for accurately determining metabolic fluxes. isotope.com This technique involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady-state and then measuring the distribution of ¹³C isotopes in downstream metabolites using MS or NMR. biorxiv.orgembopress.org The resulting labeling patterns provide quantitative information about the rates of reactions within the metabolic network. sci-hub.se For example, ¹³C-MFA has been used to understand storage lipid biosynthesis in developing flax embryos, where the labeling patterns of amino acids like leucine helped to delineate the flow of carbon from glucose. mdpi.com
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) is an extension of MFA that analyzes the transient incorporation of isotope labels into metabolites over time. rsc.org This approach is particularly useful for systems that are slow to reach an isotopic steady state, which is common in mammalian cells. nih.gov INST-MFA involves solving differential equations to model the dynamic labeling patterns, making it computationally more complex than steady-state MFA. rsc.org Studies in mycobacteria have successfully employed INST-MFA to quantify fluxes in central carbon and nitrogen metabolism. nih.gov
A key challenge in isotope tracing is correcting for the natural abundance of isotopes. Mathematical models and transforms are used to correct mass isotopomer distributions (MIDs) measured by mass spectrometry to accurately reflect the incorporation of the tracer. biorxiv.org
The combination of different isotope tracers, such as ¹³C and ¹⁵N, allows for the simultaneous quantification of carbon and nitrogen fluxes (¹³C¹⁵N-MFA). This approach provides a more comprehensive understanding of cellular metabolism, as demonstrated in studies of mycobacteria where it uncovered the directionality of leucine and isoleucine biosynthesis. biorxiv.org
Computational Modeling for Metabolite Quantification and Pathway Fluxes
Computational modeling plays a crucial role in interpreting the complex datasets generated from metabolic studies of L-leucine, enabling the quantification of metabolites and the prediction of pathway fluxes.
Kinetic Modeling is used to simulate the dynamic behavior of metabolic and signaling pathways. By integrating various data types, kinetic models can represent the multi-scale system through which L-leucine functions. nih.gov For instance, a kinetic model of leucine-mediated mTOR signaling and protein metabolism in human skeletal muscle was developed to simulate leucine incorporation and its effects on muscle protein synthesis. nih.gov Such models can predict the impact of perturbations, like the knockdown of signaling components, on metabolic outcomes. nih.gov
Constraint-Based Modeling , including Flux Balance Analysis (FBA), utilizes genome-scale metabolic models to predict metabolic flux distributions under different conditions. These models are based on the stoichiometry of metabolic reactions and can be constrained with experimental data, such as gene expression profiles. A multi-tissue computational model of type 2 diabetes used FBA to show that the degradation pathways of branched-chain amino acids, including leucine, were significantly downregulated. plos.org
Metabolite Quantification Models have been developed to analyze spectroscopic data. For example, a Bayesian probabilistic approach called BQuant has been created for the automated identification and quantification of metabolites from ¹H NMR spectra. oup.com This method represents spectra as mixtures of reference profiles from a database and uses Bayesian model selection to infer metabolite identities and abundances. oup.com
Table 2: Computational Modeling Approaches in L-Leucine Research
| Modeling Approach | Description | Application in L-Leucine Studies | Reference |
|---|---|---|---|
| Kinetic Modeling | Simulates the dynamic behavior of metabolic and signaling pathways over time. | Modeling leucine-mediated mTOR signaling and protein metabolism in skeletal muscle. | nih.gov |
| Flux Balance Analysis (FBA) | A mathematical method for simulating metabolism in a genome-scale reconstruction. | Predicting downregulation of leucine degradation pathways in a mouse model of type 2 diabetes. | plos.org |
| Bayesian Quantification (BQuant) | A probabilistic approach for automated metabolite identification and quantification from NMR spectra. | Quantifying metabolites, including leucine, from complex ¹H NMR data. | oup.com |
These computational tools are essential for translating high-throughput experimental data into a mechanistic understanding of L-leucine's role in cellular physiology and disease.
Genetic and Molecular Biology Approaches
Gene Knockout, Knockdown, and Overexpression Studies
Genetic manipulation techniques such as gene knockout, knockdown, and overexpression are fundamental to elucidating the specific roles of genes involved in L-leucine metabolism and signaling.
Gene Knockout and Knockdown studies involve the targeted inactivation or reduction in the expression of a specific gene. In the context of L-leucine, these approaches have been used to investigate the function of transporters and regulatory proteins. For example, the knockout of the amino acid transporters ASCT2 or LAT1 in liver cancer cells was performed to assess their role in leucine transport and cell growth. mdpi.com While initial uptake of leucine was significantly reduced, the cells were able to compensate over time, suggesting a complex interplay of transporters. mdpi.com Similarly, shRNA-mediated knockdown of GCN2, a kinase involved in amino acid sensing, was used in myotubes to study its role in the cellular response to hyperammonemia and the rescue effects of L-leucine. nih.gov In C2C12 myocytes, siRNA knockdown of SIRT-1, a key regulator of mitochondrial biogenesis, demonstrated that SIRT-1 mediates leucine-induced mitochondrial biogenesis. nih.gov
Gene Overexpression involves increasing the expression of a particular gene to study its effects. This technique has been widely applied to enhance L-leucine production in microorganisms and to understand its regulatory functions. In Escherichia coli, the overexpression of key genes in the L-leucine biosynthesis pathway, such as leuA, leuB, leuCD, and bcd, led to a significant increase in L-leucine titer. mdpi.com Overexpression of a leucine transfer RNA gene, tL(CAA)K, in Saccharomyces cerevisiae was found to improve tolerance to acetic acid, a common inhibitor in biofuel production. researchgate.net In rice, the overexpression of the LRK2 gene, a leucine-rich repeat receptor-like kinase, resulted in increased drought tolerance. nih.gov
These genetic approaches provide direct evidence for the function of specific genes in L-leucine-related processes and are invaluable for both fundamental research and biotechnological applications.
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are a powerful tool for studying the transcriptional regulation of genes in response to stimuli like L-leucine. These assays involve fusing the promoter region of a gene of interest to a reporter gene, such as luciferase (LUC) or β-galactosidase (lacZ), whose product can be easily measured.
In studies of L-leucine-responsive regulation, reporter assays have been used to investigate the activity of transcription factors and the influence of L-leucine on their function. For instance, to study the regulation of the MeCWINV3 gene by the transcription factor MeABL5 in cassava, the MeCWINV3 promoter was fused to a LUC reporter. frontiersin.org Co-expression of this reporter construct with MeABL5 in tobacco leaves allowed for the quantification of MeABL5's ability to activate the promoter. frontiersin.org
Similarly, in E. coli, lacZ reporter strains were constructed at the native alaE and oppA promoters to assess how different oligomerization states of the Leucine-responsive regulatory protein (Lrp) affect gene expression in response to L-leucine. nih.gov These experiments revealed unique regulatory patterns dependent on Lrp oligomerization and the presence of leucine. nih.gov
Reporter gene assays have also been instrumental in defining the specific DNA sequences, or response elements, that are recognized by transcription factors. For example, reporter assays confirmed that the UPRE-1 element is sufficient to confer UPR-responsive transcriptional activity in an otherwise silent promoter, and that this activity is mediated by the transcription factor Hac1. pnas.org
Chromatin Immunoprecipitation Sequencing (ChIP-seq) and RNA Sequencing (RNA-seq) for Regulatory Studies
The combination of Chromatin Immunoprecipitation Sequencing (ChIP-seq) and RNA Sequencing (RNA-seq) provides a genome-wide view of transcriptional regulation, allowing researchers to identify the direct targets of transcription factors and their impact on gene expression.
ChIP-seq is used to map the binding sites of a specific protein, such as a transcription factor, across the entire genome. This technique involves cross-linking proteins to DNA, immunoprecipitating the protein of interest along with its bound DNA, and then sequencing the associated DNA fragments.
RNA-seq provides a comprehensive profile of the transcriptome, quantifying the expression levels of all genes in a sample.
By combining these two powerful techniques, researchers can correlate the binding of a transcription factor to a specific gene's promoter with changes in that gene's expression, thereby identifying direct regulatory targets. In the study of L-leucine's effects on the Leucine-responsive regulatory protein (Lrp) in E. coli, paired Lrp ChIP-seq and RNA-seq experiments were performed. nih.govbiorxiv.org These studies revealed that exogenous L-leucine generally inhibits the binding of Lrp to its target promoters. nih.gov The integrated analysis of ChIP-seq and RNA-seq data under various nutrient conditions identified hundreds of novel Lrp targets and showed that Lrp can regulate a significant portion of the E. coli genome both directly and indirectly. biorxiv.orgnih.gov
This integrated approach has been crucial in refining our understanding of how global regulators like Lrp respond to environmental cues such as the availability of L-leucine to orchestrate complex gene expression programs.
Comparative Biochemistry and Evolutionary Aspects of L Leucine
L-Leucine Metabolism and Signaling Across Different Kingdoms of Life (Bacteria, Fungi, Protists, Plants, Animals)
L-leucine, an essential branched-chain amino acid (BCAA) for many organisms, plays a central role not only as a fundamental building block for proteins but also as a critical signaling molecule. Its metabolic pathways and signaling functions exhibit both remarkable conservation and fascinating diversification across the kingdoms of life.
Bacteria: Bacteria possess robust pathways for both the synthesis and degradation of L-leucine. The biosynthesis of L-leucine, along with the other BCAAs, originates from pyruvate (B1213749). kegg.jp The pathway involves a series of enzymatic steps, starting with the conversion of α-ketoisovalerate, the precursor to valine, into leucine (B10760876). kegg.jp In many bacteria, such as Escherichia coli, the genes for these biosynthetic enzymes are organized into operons (e.g., leuABCD operon) and are regulated by mechanisms like transcriptional attenuation in response to aminoacyl-tRNA availability. kegg.jp
L-leucine catabolism is also widespread among bacteria and allows them to use leucine as an alternative carbon and nitrogen source, particularly when preferred sources like glucose are scarce. oup.com The degradation pathway typically begins with transamination to α-ketoisocaproate (α-KIC), followed by oxidative decarboxylation, ultimately yielding acetyl-CoA and acetoacetate. oup.commdpi.com In some bacteria, such as those used in dairy fermentation, leucine catabolism is a key source of flavor compounds. oup.comtandfonline.com Transport of leucine into bacterial cells is an active process, often utilizing H+ gradients and involving multiple transport systems with varying affinities for the substrate. biorxiv.org
Fungi: Like bacteria and plants, fungi are capable of synthesizing L-leucine. kegg.jp The biosynthetic pathway is similar, starting from α-ketoisovalerate. kegg.jp However, the regulation can differ significantly from bacteria. In Saccharomyces cerevisiae, the genes for leucine biosynthesis are not in operons but are scattered throughout the genome. kegg.jp Regulation often occurs at the level of enzyme activity through feedback inhibition. For instance, the first enzyme in the leucine-specific branch, α-isopropylmalate synthase, is a key regulatory point, inhibited by the end-product L-leucine. mdpi.comresearchgate.net In the basal fungus Mortierella alpina, which requires a high turnover of leucine for producing secondary metabolites, the biosynthetic genes are constitutively expressed, and regulation is primarily metabolic, with α-isopropylmalate synthase being inhibited by L-leucine and products of lipid catabolism. mdpi.com Leucine catabolism in fungi also serves as an important metabolic process, particularly when other nutrients are limited. researchgate.net
Protists: The metabolism of L-leucine in protists is highly varied, often reflecting their diverse lifestyles, particularly between free-living and parasitic species. Many parasitic protists, including Trypanosoma cruzi, Leishmania species, Giardia lamblia, and Entamoeba histolytica, are auxotrophic for leucine, meaning they cannot synthesize it and must acquire it from their host environment. oup.comannualreviews.orgresearchgate.netplos.org Leucine uptake from the host is therefore a critical process, mediated by active transport systems. annualreviews.org
Once inside the cell, these parasites catabolize leucine for energy and as a precursor for other essential molecules. oup.comnih.gov In Leishmania and Trypanosoma, leucine is a major precursor for the de novo synthesis of sterols and fatty acids, a pathway that is vital for the parasite's survival. researchgate.netnih.gov The catabolic pathway in some protists shows unique adaptations; for example, T. cruzi uses non-canonical aminotransferases like tyrosine aminotransferase (TAT) and aspartate aminotransferase (ASAT) for the initial transamination step of BCAA catabolism. escholarship.org In Giardia, while arginine metabolism via the arginine dihydrolase pathway is a major source of ATP, the parasite still consumes leucine from its environment. oup.combiorxiv.orgnih.gov
As a signaling molecule, leucine can influence key life cycle events in parasites. In T. cruzi, BCAAs can inhibit the differentiation of non-infective epimastigotes into infective metacyclic trypomastigotes, reshaping the parasite's metabolism by downregulating glycolysis and upregulating amino acid metabolism. escholarship.orgkegg.jp Furthermore, the evolutionarily conserved mTOR signaling pathway, which is responsive to amino acid levels, is present in protists and regulates fundamental processes like autophagy. mdpi.comtandfonline.comoup.com
Plants: Plants, as autotrophs, synthesize all 20 proteinogenic amino acids, including L-leucine. The biosynthetic pathway is similar to that in microorganisms, starting from pyruvate. annualreviews.orgescholarship.orgresearchgate.net It involves key enzymes such as acetolactate synthase, acetohydroxy acid isomeroreductase, and dihydroxyacid dehydratase before branching off to leucine-specific enzymes. annualreviews.orgescholarship.org This pathway is a target for some herbicides, highlighting its importance. kegg.jp
Beyond its role in protein synthesis, L-leucine is involved in plant responses to both abiotic and biotic stress. biocrates.com The carbon skeletons from BCAA catabolism can be channeled into the TCA cycle to produce ATP, which is crucial for mounting a stress defense. biocrates.com Leucine and other BCAAs can regulate plant stress tolerance through the respiratory system. biocrates.com In plant immunity, proteins containing leucine-rich repeats (LRRs) are a major class of immune receptors that recognize pathogen-derived molecules and activate defense signaling. kegg.jpescholarship.orgmdpi.com L-leucine itself can act as a signaling molecule; exogenous application has been shown to alleviate heat stress in Panax notoginseng by improving antioxidant capacity and maintaining metabolic homeostasis. biocrates.com
Animals: Animals cannot synthesize L-leucine de novo, making it an essential amino acid that must be obtained from their diet. kegg.jpannualreviews.org Following ingestion, leucine is metabolized primarily in extrahepatic tissues like skeletal muscle and adipose tissue. annualreviews.org The catabolic pathway begins with a reversible transamination by branched-chain amino acid aminotransferase (BCAT) to form α-KIC. escholarship.orgresearchgate.net This is followed by the irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is a key regulatory step. kegg.jp The final products of leucine degradation are acetyl-CoA and acetoacetate, making leucine a strictly ketogenic amino acid. mdpi.comarc.gov.au
In animals, L-leucine is a potent signaling molecule, most notably as a primary activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. biorxiv.orgnih.govuchicago.edu This pathway is a central regulator of cell growth, protein synthesis, and autophagy. Leucine's ability to stimulate mTORC1 promotes muscle protein synthesis and inhibits protein breakdown (autophagy), making it crucial for the regulation of muscle mass. escholarship.orgnih.gov
Table 1: Comparative Overview of L-Leucine Metabolism Across Kingdoms
| Feature | Bacteria | Fungi | Protists | Plants | Animals |
| Biosynthesis | Yes kegg.jp | Yes kegg.jp | Generally No (especially parasites) annualreviews.orgresearchgate.net | Yes annualreviews.orgescholarship.org | No annualreviews.org |
| Primary Precursor | Pyruvate kegg.jp | Pyruvate kegg.jp | N/A | Pyruvate escholarship.org | N/A |
| Catabolism | Yes oup.com | Yes researchgate.net | Yes oup.comnih.gov | Yes biocrates.com | Yes annualreviews.org |
| Key Catabolic Products | Acetyl-CoA, Acetoacetate oup.com | Acetyl-CoA, Acetoacetate | Acetyl-CoA, Sterol Precursors nih.gov | TCA Cycle Intermediates biocrates.com | Acetyl-CoA, Acetoacetate mdpi.comarc.gov.au |
| Primary Signaling Role | Regulation of biosynthesis (Lrp) researchgate.net | Regulation of biosynthesis mdpi.com | Life cycle regulation, mTOR signaling mdpi.comescholarship.org | Stress response, Immunity (LRRs) biocrates.comkegg.jp | mTORC1 activation, Protein synthesis biorxiv.orgnih.gov |
Evolutionary Conservation of L-Leucine-Mediated Regulatory Pathways
One of the most striking examples of evolutionary conservation in nutrient sensing is the L-leucine-mediated activation of the Target of Rapamycin (TOR) signaling pathway. The TOR kinase is a serine/threonine kinase that forms two distinct protein complexes, TORC1 and TORC2. oup.com TORC1, in particular, has been conserved throughout eukaryotic evolution, from yeast to humans, as a master regulator that integrates signals from nutrients, energy status, and growth factors to control cell growth, proliferation, and metabolism. biorxiv.orgnih.gov
L-leucine is a primary and potent activator of TORC1 across diverse eukaryotic lineages. The core mechanism involves sensing intracellular leucine levels, which then triggers the activation of TORC1 at the surface of lysosomes (or the vacuole in yeast). biorxiv.orgnih.gov This activation cascade involves a conserved set of proteins, including the Rag GTPases, which are essential for recruiting mTORC1 to the lysosome in response to amino acid availability. biorxiv.orgoup.com
In Animals: In mammalian cells, the presence of leucine is sensed by proteins such as Sestrin2. uchicago.edu Leucine binding to Sestrin2 disrupts its inhibition of another protein complex, GATOR2, ultimately leading to the activation of the Rag GTPases and subsequent mTORC1 signaling. Activated mTORC1 then phosphorylates downstream targets like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1) to promote protein synthesis and inhibit autophagy. escholarship.orgnih.gov
In Fungi: The TORC1 pathway is well-studied in yeast (S. cerevisiae). While yeast can synthesize all amino acids, the TORC1 pathway still responds to nutrient availability to coordinate growth. Key components, including the TOR kinase, Raptor (a core component of TORC1), and the Rag GTPase orthologs (Gtr1/Gtr2), are conserved and function similarly to their mammalian counterparts.
In Protists: The mTOR signaling pathway is also present and functional in protists, where it plays a conserved role in regulating fundamental processes like autophagy in response to nutrient deprivation. mdpi.comtandfonline.comoup.com
In Plants: Plants also possess a conserved TOR signaling pathway that is crucial for regulating growth and development in response to nutrient and energy signals. The plant TOR kinase responds to nutrient cues to control processes like ribosome biogenesis, translation, and autophagy, demonstrating a deep evolutionary conservation of this regulatory hub.
This profound conservation highlights the fundamental importance of sensing L-leucine as a proxy for protein availability. The ability to couple nutrient status to the regulation of protein synthesis and cellular housekeeping (autophagy) is a critical homeostatic mechanism that has been maintained throughout the evolution of eukaryotes.
Table 2: Conservation of Key L-Leucine-Sensing (mTORC1) Pathway Components
| Component | Function | Presence in Animals | Presence in Fungi (Yeast) | Presence in Protists | Presence in Plants |
| mTOR/TOR Kinase | Serine/threonine kinase, core of the complex oup.com | Yes (mTOR) biorxiv.org | Yes (Tor1/Tor2) | Yes mdpi.comtandfonline.com | Yes (TOR) |
| Raptor | Scaffolding protein, essential for mTORC1 integrity and substrate recruitment oup.com | Yes | Yes (Kog1) | Yes | Yes |
| Rag GTPases | Mediate amino acid signal to recruit mTORC1 to the lysosome/vacuole biorxiv.orgoup.com | Yes (RagA/B/C/D) biorxiv.org | Yes (Gtr1/Gtr2) | Yes | Yes |
| S6 Kinase (S6K) | Downstream target, promotes protein synthesis nih.gov | Yes (S6K1/2) nih.gov | Yes (Sch9) | Yes | Yes (S6K) |
| 4E-BP1 | Downstream target, inhibitor of translation initiation escholarship.org | Yes escholarship.org | No (functional analog) | Yes | Yes |
Adaptation and Diversification of L-Leucine Utilization in Specific Organisms
While the core functions of L-leucine in metabolism and signaling are conserved, its utilization has been adapted and diversified to suit the specific ecological niches and physiological needs of different organisms.
Industrial Microorganisms: In Corynebacterium glutamicum, a bacterium widely used for the industrial production of amino acids, specific genetic adaptations have been selected to enhance L-leucine output. Comparative genomic analysis of industrial strains reveals that gene duplications, such as an extra copy of the lrp and brnFE genes (involved in BCAA export), are linked to the overproduction of L-leucine. researchgate.net These adaptations highlight how metabolic pathways can be evolutionarily fine-tuned for specific biotechnological purposes.
Parasitic Protists: Parasitic protists have adapted their leucine metabolism to thrive within a host. In Leishmania and Trypanosoma species, leucine catabolism is uniquely channeled into the biosynthesis of essential sterols, a pathway not typically seen in their mammalian hosts. nih.gov This represents a significant metabolic adaptation. Furthermore, in Trypanosoma cruzi, leucine acts as an environmental cue, with its presence inhibiting the differentiation into the infective form, demonstrating an adaptation where a nutrient signal directly modulates virulence and life cycle progression. escholarship.orgkegg.jp
Insects: In Drosophila melanogaster, adaptation to nutrient-poor conditions has led to changes in BCAA metabolism. Larvae selected for survival on a poor diet showed a more rapid depletion of BCAAs, suggesting an evolved mechanism for their expeditious use in protein synthesis to support growth under nutrient limitation. This indicates that selection for nutrient efficiency can directly impact the metabolic flux of leucine.
Plants under Stress: Plants have adapted leucine metabolism as part of their defense and survival strategies. Exogenous application of leucine can enhance heat tolerance in some plant species by boosting antioxidant defenses and maintaining energy homeostasis. biocrates.com This suggests an adaptive role for leucine metabolism in mitigating abiotic stress. Furthermore, the vast expansion and diversification of leucine-rich repeat (LRR) receptor proteins in plants is a major evolutionary adaptation for recognizing a wide array of pathogen-derived molecules, forming the basis of a robust innate immune system. kegg.jpescholarship.org
Animals in Different Environments: The rate of leucine metabolism in animals can be adapted to dietary conditions and environmental pressures. For instance, rats adapt to low-protein diets by decreasing the rate of leucine oxidation to conserve this essential amino acid. In Antarctic fish, protein synthesis pathways, which are heavily reliant on amino acids like leucine, show significant adaptation to function efficiently at near-freezing temperatures, with metabolic rates being several-fold higher than what would be predicted for a temperate fish at the same temperature. This demonstrates a clear evolutionary adaptation of leucine utilization to extreme cold.
Table 3: Examples of Adaptive L-Leucine Utilization
| Organism | Adaptation | Functional Consequence | Reference(s) |
| Corynebacterium glutamicum | Duplication of BCAA exporter genes (brnFE) | Enhanced L-leucine secretion and overproduction. | researchgate.net |
| Trypanosoma cruzi | Use of leucine as a signaling molecule | Inhibition of differentiation into the infective stage. | escholarship.orgkegg.jp |
| Leishmania mexicana | Catabolism of leucine into sterol precursors | Provides essential building blocks for membrane synthesis. | nih.gov |
| Drosophila melanogaster | More efficient use of BCAAs on poor diets | Supports faster growth under nutrient-limiting conditions. | |
| Antarctic Fish | Increased rates of protein synthesis at low temperatures | Maintenance of cellular function and growth in extreme cold. | |
| Panax notoginseng | Leucine metabolism linked to stress response | Alleviation of heat stress through improved antioxidant capacity. | biocrates.com |
Q & A
Q. How can researchers resolve discrepancies between in vitro and in vivo findings on L-leucine’s bioactivity?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-exposure relationships. Use organ-on-chip models to bridge in vitro-in vivo gaps. Re-analyze raw data with sensitivity analyses to identify critical parameters (e.g., absorption rates) driving disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
